molecular formula C22H14 B8619262 1-Phenylpyrene CAS No. 5101-27-9

1-Phenylpyrene

Cat. No.: B8619262
CAS No.: 5101-27-9
M. Wt: 278.3 g/mol
InChI Key: QRVQUBKLRBKFCG-UHFFFAOYSA-N
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Description

1-Phenylpyrene is a polycyclic aromatic hydrocarbon (PAH) consisting of a pyrene core substituted with a phenyl group at the 1-position. It is synthesized via Ullmann coupling, where 1-iodopyrene reacts with iodobenzene in the presence of copper powder at 200°C, yielding 32% of the product after purification . The compound exhibits a melting point of 82–83°C and a UV-vis spectrum characterized by π-π* transitions, including prominent absorption bands at 240 nm, 270 nm (shoulder), and 347 nm, with high molar absorption coefficients (ε > 10⁴ L·mol⁻¹·cm⁻¹) . Its rigid structure and electronic properties make it a model compound for studying photophysical interactions in conjugated systems.

Properties

CAS No.

5101-27-9

Molecular Formula

C22H14

Molecular Weight

278.3 g/mol

IUPAC Name

1-phenylpyrene

InChI

InChI=1S/C22H14/c1-2-5-15(6-3-1)19-13-11-18-10-9-16-7-4-8-17-12-14-20(19)22(18)21(16)17/h1-14H

InChI Key

QRVQUBKLRBKFCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Optical Properties

1-Phenylpyrene’s absorption spectrum is distinct from structurally related compounds due to its monomeric configuration and weak electronic coupling with substituents. Key comparisons include:

Compound Absorption Maxima (nm) Key Features Reference
This compound 240, 270 (sh), 347 Sharp, vibronic bands; high ε (~10⁴); attributed to phenylpyrene π-π* transitions.
Syn-DPyB (Pyrene dimer) 250–475 (broad) Broad, vibrationally resolved bands; extended conjugation due to dimeric stacking.
Anti-DPyB (Pyrene dimer) 250–280, 300–380 Two resolved bands; rigid structure similar to this compound.
Py-1-SWNT (Pyrene-SWNT composite) 350, 450 (new peak) Dimeric pyrene interaction at 450 nm; charge separation in excited state.
Phenyl-terpyridine 280 (terpyridine π-π*), 332 Overlap of phenylpyrene and terpyridine transitions at 332 nm.
  • Syn-DPyB and Anti-DPyB : These pyrene dimers exhibit broader or split absorption bands compared to this compound, highlighting how dimerization alters electronic delocalization. Syn-DPyB’s absorption extends to 475 nm, suggesting enhanced conjugation .
  • Py-1-SWNT : The 450 nm band in Py-1-SWNT arises from pyrene dimeric interactions, absent in this compound, demonstrating how composite materials can induce new electronic states .
  • Phenyl-terpyridine : The 280 nm band (terpyridine unit) and overlapping transitions at 332 nm illustrate how hybrid systems combine multiple chromophoric effects .

Electronic Properties

This compound’s HOMO level (-5.4 eV) and LUMO level (-2.1 eV), derived from cyclic voltammetry, differ significantly from dimeric or composite forms:

  • Py-1-SWNT: The HOMO level of the pyrene dimer is elevated by 0.30 V compared to the monomer, enhancing charge-transfer capabilities .
  • Py-Bn-MoS2 : Despite covalent attachment to MoS2, this compound retains its π-π* transitions at 347 nm, indicating minimal ground-state electronic interaction .

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